2-Bromothieno[3,2-c]pyridin-4-amine
Overview
Description
2-Bromothieno[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H5BrN2S It is characterized by a fused ring system consisting of a thieno and pyridine ring, with a bromine atom at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[3,2-c]pyridin-4-amine typically involves the bromination of thieno[3,2-c]pyridine followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 2-position . The subsequent amination step can be achieved using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[3,2-c]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted thieno[3,2-c]pyridines .
Scientific Research Applications
2-Bromothieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothieno[3,2-c]pyridin-4-amine involves its interaction with various molecular targets and pathways. The amine group at the 4-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but with the bromine atom at the 3-position.
Thieno[3,2-c]pyridin-4-amine: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
2-Bromothieno[3,2-c]pyridin-4-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties compared to its analogs . This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-bromothieno[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAWBNXIJZNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.